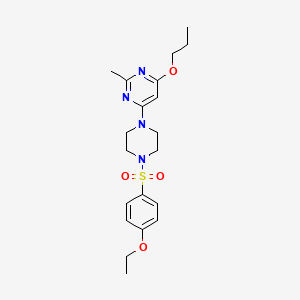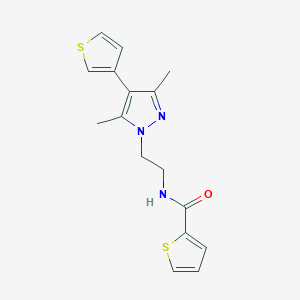![molecular formula C11H15BrClN B2592590 3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride CAS No. 2470438-90-3](/img/structure/B2592590.png)
3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride” is a chemical compound with the CAS Number: 2470438-90-3 . It has a molecular weight of 276.6 . The IUPAC name for this compound is 3-(4-bromo-3-methylbenzyl)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BrN.ClH/c1-8-4-9(2-3-11(8)12)5-10-6-13-7-10;/h2-4,10,13H,5-7H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique
Pharmacodynamic and Pharmacokinetic Properties
Compounds similar to "3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride" might be studied for their pharmacodynamic and pharmacokinetic properties, which are essential for understanding how a drug interacts with the body and how it is metabolized and excreted. For instance, azelastine, a compound with antiallergic properties, demonstrates how structural features of drug molecules can influence their interaction with histamine receptors and other biological targets, suggesting potential research avenues for related compounds in allergy treatment or immunological research (McTavish & Sorkin, 1989)[https://consensus.app/papers/azelastine-review-properties-potential-mctavish/c6f55d48e12c549b9ee3dd484b19066f/?utm_source=chatgpt].
Metabolic Modifications
Research into the metabolic modifications of alkyl moieties in drug molecules, such as hydroxy and carboxy functionalization, provides insight into how compounds might be altered to enhance their therapeutic efficacy or reduce toxicity. This area of study is crucial for developing new drugs or optimizing existing ones for better safety profiles and effectiveness (El-Haj & Ahmed, 2020)[https://consensus.app/papers/metabolichydroxy-carboxy-functionalization-alkyl-elhaj/f9c285f54f0e5678a936be353f13eea4/?utm_source=chatgpt].
Environmental and Toxicological Studies
Some research focuses on the environmental and toxicological aspects of chemical compounds, including their occurrence, fate, and behavior in aquatic environments or their potential as endocrine disruptors. Such studies are vital for assessing the environmental impact of chemical substances and their potential health effects on humans, informing regulations and safety guidelines (Quinete et al., 2014)[https://consensus.app/papers/occurrence-distribution-metabolites-blood-health-quinete/f2136e7f8e545ea8a4daad8d83a152da/?utm_source=chatgpt].
Psychotherapeutic Applications
There's ongoing research into the psychotherapeutic applications of certain chemical compounds, particularly in the context of assisted psychotherapy for treating disorders such as PTSD. While not directly related to "this compound," this research domain illustrates the potential of chemical compounds in developing novel therapeutic approaches (Sessa, Higbed, & Nutt, 2019)[https://consensus.app/papers/review-34methylenedioxymethamphetamine-mdmaassisted-sessa/e9a9a9d608df5c45b21af6c124176c28/?utm_source=chatgpt].
Propriétés
IUPAC Name |
3-[(4-bromo-3-methylphenyl)methyl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-4-9(2-3-11(8)12)5-10-6-13-7-10;/h2-4,10,13H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDHLWBVCOHLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CNC2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

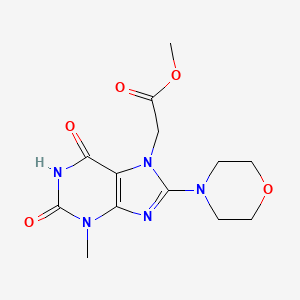
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)
![2-(4-Fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2592510.png)
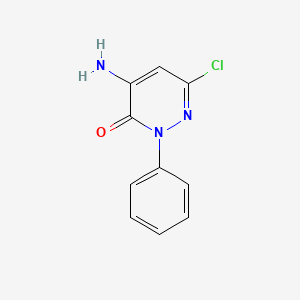
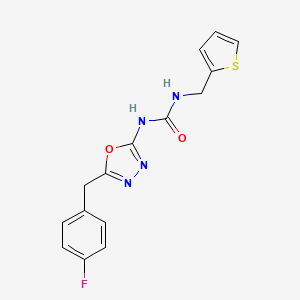

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592515.png)

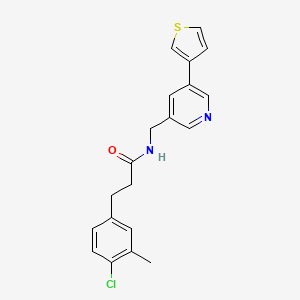
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B2592520.png)
![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2592522.png)
